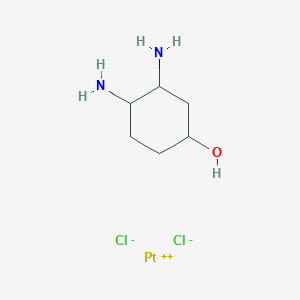

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

説明

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is a fascinating chemical compound extensively used in diverse scientific research. With its unique structure and remarkable properties, it plays a pivotal role in cancer treatment, catalysis, and material science advancements.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) typically involves the reaction of 1,2-diaminocyclohexane with platinum(II) chloride in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .

化学反応の分析

Types of Reactions

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.

Reduction: It can be reduced to form lower oxidation states or to remove specific functional groups.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .

科学的研究の応用

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.

Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in material science for the development of advanced materials with specific properties.

作用機序

The mechanism of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis, making it a potent anticancer agent .

類似化合物との比較

Similar Compounds

Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.

Oxaliplatin: Another platinum-based compound used in chemotherapy with different side effect profiles.

Carboplatin: A derivative of cisplatin with reduced toxicity and similar anticancer activity.

Uniqueness

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) is unique due to its specific structural features, which contribute to its distinct reactivity and biological activity. Its ability to form stable complexes with various ligands and its enhanced solubility compared to other platinum-based compounds make it a valuable compound in scientific research and therapeutic applications .

生物活性

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), often referred to as a platinum(II) complex, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Platinum(II) Complexes

Platinum-based drugs are widely used in chemotherapy, with cisplatin being one of the most recognized. The biological activity of platinum complexes is primarily attributed to their ability to form DNA adducts, leading to apoptosis in cancer cells. The introduction of various ligands can modify the pharmacological properties and efficacy of these complexes.

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) exhibits anticancer activity through several mechanisms:

- DNA Interaction : The compound binds to DNA, forming cross-links that inhibit replication and transcription.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cell division.

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and other pro-apoptotic factors.

In Vitro Studies

In vitro studies have demonstrated that 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) shows significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating that this compound is capable of bypassing resistance mechanisms seen in cisplatin-resistant cell lines. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (µM) | Resistance Factor |

|---|---|---|---|

| 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) | A431 (sensitive) | 100.81 ± 1.71 | - |

| A431/Pt (resistant) | 188.22 ± 2.12 | 1.17 | |

| Cisplatin | A431 | 41.31 ± 7.01 | - |

| Oxaliplatin | A431 | 187.60 ± 14.40 | - |

The data indicates that while the platinum complex shows lower activity than cisplatin, it maintains significant efficacy against resistant cell lines, suggesting potential as an alternative treatment option.

Case Studies

Several case studies have documented the biological effects and clinical implications of platinum complexes:

- Case Study on Resistance Mechanisms : Research highlighted that 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) was effective in circumventing resistance mechanisms present in A431/Pt cells, which are typically resistant to cisplatin. This finding suggests that modifying ligand structures can enhance the therapeutic index of platinum drugs.

- Clinical Evaluation : A clinical evaluation involving patients with recurrent ovarian cancer treated with platinum-based therapies indicated improved outcomes when utilizing modified platinum complexes like 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II). The study emphasized the importance of ongoing research into ligand modifications to improve drug efficacy and reduce side effects.

特性

IUPAC Name |

3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRXEIHBNWKKZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922548 | |

| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117799-57-2 | |

| Record name | Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。